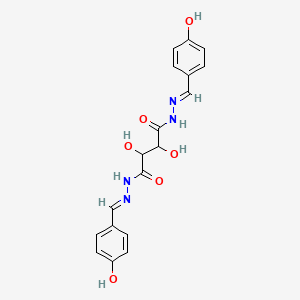![molecular formula C14H18N2O3 B6046710 {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6046710.png)
{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol, also known as IPEPO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects
Studies have shown that {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has anti-inflammatory and analgesic effects in animal models. {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has also been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments is its relatively simple synthesis method. {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is also stable under normal laboratory conditions and can be easily stored. One limitation of using {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol. One area of interest is the development of new drugs based on the structure of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol. Another area of interest is the use of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to fully understand the mechanism of action of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the reaction of 4-(4-hydroxyphenyl)-1,2,4-oxadiazole with 1-chloro-2-isopropoxyethane in the presence of a base. The resulting product is then reduced to obtain the final compound, {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In material science, {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, {4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
[4-[5-(1-propan-2-yloxyethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)18-10(3)14-15-13(16-19-14)12-6-4-11(8-17)5-7-12/h4-7,9-10,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVJHYVHAMWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C1=NC(=NO1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(1-Propan-2-yloxyethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)


![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)
![6-chloro-2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6046690.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6046715.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B6046716.png)
![ethyl [2-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6046723.png)